molecular formula C18H25ClN6O3 B2845390 N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177831-06-9

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2845390
CAS RN: 1177831-06-9
M. Wt: 408.89
InChI Key: XBBAKVVBCJBXMI-UHFFFAOYSA-N
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Description

The compound is a derivative of the piperazine family . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is involved in the synthesis of novel triazole derivatives with potential antimicrobial activities. These derivatives are synthesized through reactions involving various primary amines and have been screened for their effectiveness against test microorganisms, showing good to moderate activities (Bektaş et al., 2007).

Microwave-Assisted Synthesis

A method utilizing microwave irradiation for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including this compound, has been developed. This one-pot synthesis approach facilitates the rapid production of these compounds from cyanoguanidine, aromatic aldehydes, and cyclic amines, demonstrating the versatility of microwave-assisted synthesis in creating triazine derivatives with potential biological activity (Dolzhenko et al., 2021).

Kinetic Studies

Research on the kinetics and mechanisms of reactions involving similar triazine compounds highlights the role of this compound in understanding the interaction with alicyclic amines. These studies offer insights into the reactivity of triazine derivatives, providing a basis for further applications in chemical synthesis and modification (Castro et al., 2001).

Novel Triazine Derivatives with Antibacterial Evaluation

The compound has been used in the synthesis of new triazine derivatives bearing a chalcone moiety, demonstrating its utility in creating molecules with potential antibacterial properties. These synthesized compounds were tested against strains of bacteria, showing mild to moderate activity, which indicates its relevance in developing new antimicrobial agents (Soliman et al., 2023).

Thermal Rearrangement Studies

Investigations into the thermal rearrangement of sym-triazines, including those substituted with morpholino groups, have revealed the formation of oxazolo- and imidazo-sym-triazinones upon thermolysis. This research underscores the thermal stability and reactivity of this compound and its derivatives, contributing to our understanding of triazine chemistry (Dovlatyan et al., 2010).

properties

IUPAC Name

N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3.ClH/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBAKVVBCJBXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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